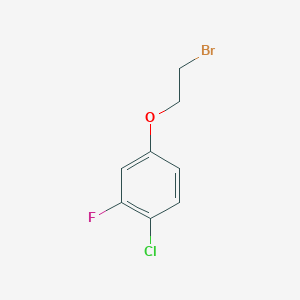

4-(2-Bromoethoxy)-1-chloro-2-fluorobenzene

Description

4-(2-Bromoethoxy)-1-chloro-2-fluorobenzene (IUPAC name: 1-chloro-2-fluoro-4-(2-bromoethoxy)benzene) is a halogenated aromatic compound with the molecular formula C₈H₆BrClFO. Its structure features a benzene ring substituted with a chlorine atom at position 1, a fluorine atom at position 2, and a 2-bromoethoxy group at position 2. The bromine in the ethoxy chain acts as a leaving group, enabling nucleophilic substitution reactions, while the fluorine and chlorine atoms modulate electron density and steric effects . This compound is primarily used as an intermediate in pharmaceutical synthesis and agrochemical research, where its reactivity and stability balance makes it valuable for constructing complex molecules .

Properties

IUPAC Name |

4-(2-bromoethoxy)-1-chloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQWGUISDHQVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCBr)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethoxy)-1-chloro-2-fluorobenzene typically involves the Williamson Ether Synthesis. This method entails the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide. In this case, the reaction involves the use of 4-chloro-2-fluorophenol and 2-bromoethanol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to form the desired ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethoxy)-1-chloro-2-fluorobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution (SN2): The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can target the halogen atoms, potentially leading to dehalogenation.

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, introducing additional functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium or potassium alkoxides, amines, thiols.

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of ethers, amines, or thioethers.

Oxidation: Formation of phenols or quinones.

Reduction: Formation of dehalogenated products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)-1-chloro-2-fluorobenzene depends on its specific application. In biological systems, the compound may interact with cellular components, disrupting cell wall synthesis or enzyme activity. The presence of halogen atoms can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Impact of Positional Changes :

- Fluorine at position 2 (target compound) vs. position 4 : Ortho-fluorine creates stronger inductive effects, polarizing the ring and directing electrophiles to meta/para positions .

- Methyl vs. fluorine at position 2: Methyl’s electron-donating nature increases electron density at adjacent carbons, whereas fluorine’s electronegativity withdraws electrons, altering reaction pathways .

Halogen Replacement Comparisons

| Compound Name | Molecular Formula | Halogen Substitution | Key Differences vs. Target Compound |

|---|---|---|---|

| 4-(2-Bromoethoxy)-1-chlorobenzene | C₈H₈BrClO | Lacks fluorine at position 2 | Reduced electron-withdrawing effects lead to slower reaction rates in SNAr (nucleophilic aromatic substitution) . |

| 1-(2-Chloroethoxy)-4-chloro-2-fluorobenzene | C₈H₆Cl₂FO | Cl instead of Br in ethoxy | Chlorine’s poorer leaving group ability diminishes utility in alkylation reactions . |

| 1-(2-Bromoethoxy)-4-iodo-2-fluorobenzene | C₈H₇BrFIO | I at position 4 (vs. Cl) | Iodine’s larger atomic size increases steric effects, complicating coupling reactions . |

Halogen Effects :

- Bromine vs. chlorine in ethoxy : Bromine’s superior leaving group capacity (due to weaker C-Br bond) enhances nucleophilic substitution efficiency .

- Chlorine vs. fluorine on the ring : Chlorine’s larger size and polarizability increase steric and electronic effects, altering regioselectivity in cross-coupling reactions .

Functional Group Modifications

| Compound Name | Molecular Formula | Functional Group Variation | Key Differences vs. Target Compound |

|---|---|---|---|

| 4-(2-Bromoethoxy)-1-chloro-2-ethylbenzene | C₁₀H₁₂BrClO | Ethyl instead of F at position 2 | Ethyl’s electron-donating nature deactivates the ring less than fluorine, favoring electrophilic additions . |

| 1-Benzyloxy-4-bromo-2-fluorobenzene | C₁₃H₁₀BrFO | Benzyloxy instead of bromoethoxy | Benzyloxy group increases lipophilicity, enhancing membrane permeability in drug candidates . |

| 4-Chloro-2-fluoro-1-nitrobenzene | C₆H₃ClFNO₂ | Nitro instead of bromoethoxy | Nitro group’s strong electron-withdrawing effect dominates reactivity, overshadowing halogen influences . |

Functional Group Insights :

- Ethoxy vs. benzyloxy : Ethoxy’s smaller size improves solubility in polar solvents, whereas benzyloxy enhances aromatic π-π stacking in biological systems .

- Nitro vs. bromoethoxy : Nitro groups drastically reduce basicity of the ring, making the compound less versatile in multi-step syntheses .

Biological Activity

4-(2-Bromoethoxy)-1-chloro-2-fluorobenzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromoethoxy group, a chlorine atom, and a fluorine atom attached to a benzene ring. This unique structure may influence its interaction with biological targets, enhancing its efficacy in various applications.

Mechanisms of Biological Activity

The biological activity of this compound is hypothesized to arise from several key mechanisms:

- Antimicrobial Activity : The presence of halogen atoms, particularly bromine and chlorine, is known to enhance antimicrobial properties. These atoms can participate in halogen bonding, which may increase the compound's binding affinity to microbial targets. Studies have suggested that similar halogenated compounds exhibit significant activity against various pathogens by disrupting cell membranes or inhibiting essential enzymes.

- Anticancer Properties : Preliminary research indicates that this compound may inhibit specific cancer cell lines. The halogen substituents could induce apoptosis in tumor cells by interfering with cellular signaling pathways and promoting oxidative stress .

- Enzymatic Interaction : The compound may interact with various enzymes or receptors, potentially acting as an inhibitor or activator in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes and cancer progression.

Antimicrobial Studies

Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent .

| Microbial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Ciprofloxacin | 8 |

| Escherichia coli | 16 | Levofloxacin | 4 |

| Bacillus subtilis | 4 | Penicillin | 2 |

Anticancer Studies

In cancer research, this compound has shown promising results against specific cancer cell lines. In vitro assays revealed that the compound can significantly reduce cell viability in certain tumor types, indicating its potential as an anticancer agent.

| Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |

|---|---|---|---|

| HeLa (Cervical Cancer) | 15 | Doxorubicin | 10 |

| MCF-7 (Breast Cancer) | 20 | Tamoxifen | 25 |

| A549 (Lung Cancer) | 12 | Cisplatin | 5 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various halogenated compounds against multidrug-resistant strains. Results indicated that those containing bromine exhibited superior activity compared to their non-brominated counterparts, supporting the hypothesis that bromination enhances antimicrobial potency .

- Cancer Cell Apoptosis : In a recent study focusing on the mechanism of action, researchers found that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering apoptotic pathways. This suggests that the compound could be further developed into a chemotherapeutic agent targeting specific cancers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2-Bromoethoxy)-1-chloro-2-fluorobenzene, and how can competing side reactions be minimized?

- Methodological Answer : The compound is typically synthesized via Williamson ether synthesis, where a bromoethyl group is introduced to a substituted benzene ring. For example, substituting a hydroxyl group on the benzene ring with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ or NaH) can yield the bromoethoxy moiety . Competing nucleophilic substitutions (e.g., elimination or over-alkylation) are minimized by controlling reaction temperature (40–60°C) and using aprotic solvents (e.g., DMF or THF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation. For example:

- ¹H NMR : Peaks at δ 4.3–4.5 ppm (triplet, –OCH₂CH₂Br) and δ 6.8–7.3 ppm (aromatic protons).

- ¹⁹F NMR : A singlet near δ –110 ppm (ortho-fluorine).

High-performance liquid chromatography (HPLC) with UV detection (retention time ~1.3–1.4 minutes under acidic conditions) and LC-MS ([M+H]⁺ ~771 m/z) are used to validate purity and molecular weight .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : The bromoethoxy group poses risks of skin corrosion (H314 hazard code). Use PPE (gloves, goggles), work in a fume hood, and avoid contact with moisture to prevent HBr release. Store in amber glass vials under inert gas (N₂ or Ar) at room temperature .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of this compound be addressed?

- Methodological Answer : The electron-withdrawing chlorine and fluorine substituents direct electrophilic attacks to specific positions. For example, Suzuki-Miyaura coupling reactions favor the para position to the bromoethoxy group. Computational modeling (DFT) can predict reactivity trends, while protecting groups (e.g., silyl ethers) may shield sensitive sites during multi-step syntheses .

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in LCMS or NMR data often arise from rotamers or residual solvents. For example, LCMS signals split due to residual trifluoroacetic acid (TFA) in mobile phases; neutralize samples with NH₄HCO₃ before analysis. For NMR, variable-temperature experiments or deuterated solvent swaps (e.g., DMSO-d₆ vs. CDCl₃) can resolve peak overlaps .

Q. What strategies optimize the compound’s stability in long-term storage for biological assays?

- Methodological Answer : Degradation occurs via hydrolysis of the bromoethoxy group. Stabilize by:

- Lyophilization with cryoprotectants (trehalose or mannitol).

- Storage at –20°C in anhydrous DMSO (≤10 mM stock solutions).

- Regular stability checks via HPLC every 3–6 months .

Q. How can the compound’s reactivity be exploited in designing novel pharmaceutical intermediates?

- Methodological Answer : The bromoethoxy group serves as a versatile handle for nucleophilic substitutions (e.g., with amines or thiols) to create prodrugs or polymer conjugates. For instance, coupling with spirocyclic amines (as in EP 4,374,877 A2) yields kinase inhibitors. Kinetic studies (pseudo-first-order conditions) help optimize reaction rates and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.